4-(4-Phenyl-1,3-butadienyl)benzonitrile
Description
4-(4-Phenyl-1,3-butadienyl)benzonitrile is a benzonitrile derivative featuring a conjugated 1,3-butadienyl linker connecting a phenyl group to the benzonitrile moiety.
Properties
Molecular Formula |
C17H13N |
|---|---|
Molecular Weight |
231.29g/mol |
IUPAC Name |
4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzonitrile |
InChI |
InChI=1S/C17H13N/c18-14-17-12-10-16(11-13-17)9-5-4-8-15-6-2-1-3-7-15/h1-13H/b8-4+,9-5+ |
InChI Key |
QFXDQBJWKDMWQE-KBXRYBNXSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)C#N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
BODIPY Fluorescent Dye Derivatives
Compound Name: 4,4-Difluoro-5-(4-phenyl-1,3-butadienyl)-4-bora-3a,4a-diaza-s-indacene-3-undecanoic acid (C11-BODIPY581/591)
- Structure : Incorporates a BODIPY (boron-dipyrromethene) core with the 4-phenyl-1,3-butadienyl group attached to a benzonitrile side chain.
- Synthesis : Derived from 4-(4-phenyl-1,3-butadienyl)benzonitrile precursors via functionalization with a BODIPY fluorophore .
- Applications : Used as a fluorescent probe for lipid peroxidation studies in biological systems, including staining MII eggs and sperm samples .
- Key Properties : Exhibits red fluorescence (581/591 nm excitation/emission) and sensitivity to reactive oxygen species (ROS) .
Comparison: Unlike the BODIPY derivative, this compound lacks the boron-containing heterocyclic core, reducing its fluorescence intensity. The BODIPY variant’s biological applications stem from its fluorogenic properties, whereas the simpler benzonitrile derivative may serve as a synthetic intermediate .
Triazole-Functionalized Benzonitrile Derivatives
Compound Names :
- Structure : Benzonitrile linked to triazole rings via a methyl group.
- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") or nucleophilic substitution using 4-(chloromethyl)benzonitrile .
- Applications : Explored as ligands in coordination chemistry, antimicrobial agents, or intermediates in drug development .
Comparison: The triazole derivatives prioritize stability and heterocyclic functionality over conjugation. The 1,3-butadienyl group in the target compound provides a rigid, planar structure advantageous for charge transport in materials science, whereas triazole derivatives focus on hydrogen bonding and metal coordination.
Polymer Composite Precursors
Compound Name: 4,4′-Bis(4-aminophenoxy)benzonitrile (APBN)
- Structure: Two benzonitrile groups connected via aminophenoxy linkers.
- Synthesis : Prepared as a precursor for polybenzoxazine composites.
- Applications : Enhances thermomechanical stability and flame retardancy in hybrid titania/polybenzoxazine materials .
Comparison: APBN’s bifunctional design contrasts with the mono-substituted this compound. The aminophenoxy groups in APBN facilitate polymerization, whereas the butadienyl group in the target compound may enable π-stacking in organic electronics. Both highlight benzonitrile’s versatility in materials science .
Pharmaceutical Derivatives
Compound Name: (-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile
- Structure: Complex substituents including dimethylamino and fluorophenyl groups.
Comparison: The pharmaceutical derivative emphasizes stereochemical complexity and polar functional groups for drug-receptor interactions. In contrast, this compound’s nonpolar, conjugated structure may limit bioavailability but enhance compatibility with hydrophobic matrices in materials .
Data Table: Structural and Functional Comparison
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